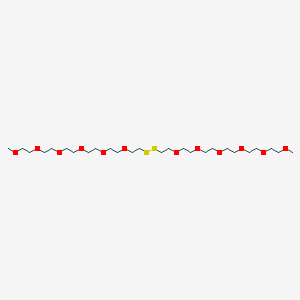

m-PEG6-SS-PEG6-methyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O12S2/c1-27-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-28-2/h3-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUPYWMPJFBFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG6-SS-PEG6-methyl: A Cleavable Linker for Advanced Drug Delivery

Introduction

m-PEG6-SS-PEG6-methyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a central disulfide bond flanked by two hexaethylene glycol chains, each terminated with a methyl ether group. This symmetrical, cleavable linker is of significant interest to researchers, particularly in the field of drug delivery and bioconjugation. Its defining characteristic is the redox-sensitive disulfide bond, which remains stable in the extracellular environment but is readily cleaved in the reducing intracellular milieu. This property makes it an invaluable tool for the targeted release of therapeutic agents within specific cells, most notably in the design of antibody-drug conjugates (ADCs).[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in advanced drug delivery systems.

Chemical Structure and Properties

The structure of this compound consists of two m-PEG6 moieties linked by a disulfide bridge. The polyethylene glycol chains impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[2][3] The terminal methyl ether groups render the linker chemically inert at its ends, preventing unwanted cross-reactions.

// Define the nodes for the chemical structure CH3_1 [label="CH₃", pos="0,0!"]; O1_1 [label="O", pos="1,0!"]; PEG1_1 [label="(CH₂CH₂O)₅", pos="2.5,0!"]; CH2_1 [label="CH₂CH₂", pos="4,0!"]; S1 [label="S", pos="5,0.5!"]; S2 [label="S", pos="5,-0.5!"]; CH2_2 [label="CH₂CH₂", pos="6,0!"]; PEG1_2 [label="(OCH₂CH₂)₅", pos="7.5,0!"]; O1_2 [label="O", pos="9,0!"]; CH3_2 [label="CH₃", pos="10,0!"];

// Define the edges (bonds) CH3_1 -- O1_1; O1_1 -- PEG1_1; PEG1_1 -- CH2_1; CH2_1 -- S1; S1 -- S2; S2 -- CH2_2; CH2_2 -- PEG1_2; PEG1_2 -- O1_2; O1_2 -- CH3_2; } केंद्रीकृत डायसल्फ़ाइड लिंकेज के साथ m-PEG6-SS-PEG6-मिथाइल की रासायनिक संरचना।

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₅₄O₁₂S₂ | BroadPharm |

| Molecular Weight | 622.8 g/mol | BroadPharm |

| CAS Number | 1007386-15-3 | BroadPharm |

| Appearance | White to off-white solid or viscous oil | Inferred from similar PEG compounds |

| Purity | ≥95% | BroadPharm |

| Solubility | Soluble in water and most organic solvents | Inferred from PEG properties[2] |

| Storage | -20°C, desiccated | BroadPharm |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the oxidation of its corresponding thiol precursor, m-PEG6-thiol. This reaction involves the formation of a disulfide bond between two molecules of the starting material.

Experimental Protocol: Synthesis of this compound from m-PEG6-thiol

This protocol is a representative example based on general methods for thiol oxidation.

Materials:

-

m-PEG6-thiol

-

Dimethylformamide (DMF) or a suitable solvent

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Source of oxygen (e.g., compressed air)

-

Deionized water

-

Brine solution

-

Dichloromethane (DCM) or other extraction solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol gradient)

Procedure:

-

Dissolve m-PEG6-thiol in DMF.

-

Add a catalytic amount of triethylamine to the solution.

-

Bubble air through the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the polyethylene glycol backbone, the methyl ether terminal groups, and the methylene (B1212753) groups adjacent to the disulfide bond.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to verify the molecular weight of the final product.

Applications in Drug Delivery

The primary application of this compound is as a cleavable linker in drug delivery systems, particularly in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[4]

The hydrophilic nature of the PEG chains in the linker can improve the solubility and stability of the ADC.[2][3] The key feature, however, is the disulfide bond, which allows for the controlled release of the cytotoxic payload.

Mechanism of Action in Antibody-Drug Conjugates

The mechanism of action for an ADC utilizing a disulfide-based linker like this compound involves several steps:

-

Circulation: The ADC circulates in the bloodstream, where the disulfide linker remains stable in the oxidative extracellular environment.

-

Targeting: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

-

Intracellular Trafficking: The internalized complex is trafficked to intracellular compartments, such as endosomes and lysosomes.

-

Cleavage and Payload Release: The high concentration of reducing agents, primarily glutathione (B108866) (GSH), in the cytoplasm and other intracellular compartments reduces the disulfide bond in the linker. This cleavage releases the cytotoxic payload from the antibody.

-

Cell Death: The freed payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Experimental Protocol: Disulfide Bond Cleavage Assay

This protocol provides a general method for assessing the cleavage of the disulfide bond in this compound or a conjugate thereof.

Materials:

-

This compound or a conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) or reduced glutathione (GSH)

-

Analytical technique for monitoring cleavage (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of the this compound conjugate in PBS.

-

Prepare a stock solution of the reducing agent (DTT or GSH) in PBS.

-

Initiate the cleavage reaction by adding the reducing agent to the conjugate solution to a final desired concentration (e.g., 1-10 mM GSH to mimic intracellular concentrations).

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture and analyze by HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.

Conclusion

This compound is a well-defined, hydrophilic, and cleavable linker that plays a crucial role in the development of sophisticated drug delivery systems. Its redox-sensitive disulfide bond enables the targeted release of therapeutic payloads in the reducing environment of the cell, a key feature for improving the efficacy and reducing the off-target toxicity of potent drugs. The continued exploration of such precisely engineered linkers is vital for the advancement of targeted therapies like antibody-drug conjugates.

References

An In-Depth Technical Guide to m-PEG6-SS-PEG6-methyl in Research

For Researchers, Scientists, and Drug Development Professionals

Core Concept: A Reducible Linker for Targeted Drug Delivery

The compound m-PEG6-SS-PEG6-methyl is a heterobifunctional crosslinker with a central, cleavable disulfide bond.[] This structure is flanked by two polyethylene (B3416737) glycol (PEG) chains, each consisting of six ethylene (B1197577) glycol units, and terminated with methyl ether groups. Its primary application in research is as a linker in bioconjugation, particularly for the development of stimuli-responsive drug delivery systems such as antibody-drug conjugates (ADCs) and nanoparticles.[]

The key feature of this compound is its disulfide bond, which is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of cells, particularly tumor cells.[][2] This differential stability allows for the targeted release of conjugated therapeutic agents at the site of action, minimizing off-target toxicity.[]

The PEG chains contribute to the overall properties of the conjugate by enhancing its solubility, stability, and pharmacokinetic profile. PEGylation, the process of attaching PEG chains to molecules, can reduce aggregation, decrease immunogenicity, and prolong circulation time in the body.[3]

Quantitative Data

| Property | Description | Representative Value/Observation |

| Molecular Weight | The mass of one mole of the substance. | 622.8 g/mol |

| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 1007386-15-3 |

| Cleavage Conditions | The conditions under which the disulfide bond is broken. | Cleaved by reducing agents such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH).[4] |

| Cleavage Kinetics | The rate at which the disulfide bond is cleaved. | The cleavage rate is dependent on the concentration of the reducing agent. For a similar disulfide-linked conjugate, significant cleavage was observed at a glutathione concentration of 5 mM, which is representative of the cytosolic concentration in mammalian cells.[5] |

| Drug Release Profile | The rate and extent of drug release from a conjugate. | For nanoparticles formulated with disulfide-containing PEG linkers, drug release is significantly accelerated in the presence of glutathione. For example, doxorubicin-loaded nanoparticles showed a much faster release profile at a glutathione concentration of 10 mM compared to physiological buffer. |

| In vivo Stability | The stability of the linker in a biological system. | Disulfide linkers generally exhibit good stability in the bloodstream, where the concentration of reducing agents is low.[] |

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are often proprietary or specific to a particular research application. However, the following sections provide detailed methodologies for key experimental procedures involving similar disulfide-containing PEG linkers, which can be adapted for use with this compound.

Protocol 1: General Procedure for Antibody-Drug Conjugation using a Heterobifunctional PEG Linker with a Thiol-Reactive Moiety

This protocol describes the conjugation of a drug to an antibody via a thiol-reactive PEG linker. This can be adapted for this compound if it is first functionalized with a thiol-reactive group like a maleimide.

Materials:

-

Antibody solution (e.g., 1-10 mg/mL in PBS buffer, pH 7.2-7.5)

-

Reducing agent (e.g., 10 mM TCEP solution)

-

Thiol-reactive PEG linker (e.g., Maleimide-PEG-SS-Drug) solution (10 mM in DMSO)

-

Quenching solution (e.g., 10 mM N-ethylmaleimide)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., PBS)

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a 10-fold molar excess of the TCEP solution.

-

Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds, exposing free thiol groups.

-

-

Linker Conjugation:

-

Immediately after reduction, add the thiol-reactive PEG linker solution to the reduced antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a 2-fold molar excess of the quenching solution relative to the linker to cap any unreacted thiol groups on the antibody.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker, unconjugated drug, and other small molecules.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation of the ADC using size-exclusion chromatography.

-

Confirm the integrity of the ADC using SDS-PAGE.

-

Protocol 2: Formulation of Stimuli-Responsive Nanoparticles

This protocol outlines the general steps for creating drug-loaded nanoparticles that release their payload in response to a reducing environment, using a disulfide-containing PEG linker.

Materials:

-

Amphiphilic block copolymer (e.g., PLA-PEG-SS-PEG-PLA)

-

Hydrophobic drug

-

Organic solvent (e.g., acetonitrile, acetone)

-

Aqueous solution (e.g., deionized water, PBS)

-

Dialysis membrane

Procedure:

-

Nanoparticle Formation:

-

Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent.

-

Add the organic solution dropwise to a vigorously stirring aqueous solution. This will induce the self-assembly of the polymer into nanoparticles, encapsulating the drug in the hydrophobic core.

-

-

Solvent Removal:

-

Continue stirring the nanoparticle suspension for several hours to allow the organic solvent to evaporate.

-

-

Purification:

-

Dialyze the nanoparticle suspension against deionized water for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove any remaining free drug and organic solvent.

-

-

Characterization:

-

Determine the particle size and size distribution using dynamic light scattering (DLS).

-

Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM).

-

Quantify the drug loading content and encapsulation efficiency using techniques such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.

-

-

In Vitro Drug Release Study:

-

Incubate the drug-loaded nanoparticles in a release medium (e.g., PBS) with and without a reducing agent (e.g., 10 mM glutathione).

-

At predetermined time points, collect samples and quantify the amount of released drug using a suitable analytical method.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of an ADC utilizing this compound.

Caption: A generalized workflow for the synthesis and characterization of an ADC.

Caption: The logical sequence of events for drug release from a stimuli-responsive nanoparticle.

References

- 2. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform | MDPI [mdpi.com]

- 4. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cleavable PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleavable Polyethylene Glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1] These linkers act as a bridge, connecting a biomolecule (such as an antibody) to a payload (like a cytotoxic drug), while incorporating a selectively breakable bond.[1][2] This design allows for the stable circulation of the bioconjugate in the bloodstream and ensures the controlled release of the payload at the desired site of action, such as within a tumor cell.[3] The strategic use of cleavable PEG linkers enhances the therapeutic window of bioconjugates by maximizing their efficacy at the target site while minimizing off-target toxicity.[1][4]

The PEG component of the linker imparts favorable pharmacokinetic properties, including increased solubility, prolonged circulation half-life, and reduced immunogenicity.[5][6] The cleavable moiety, on the other hand, is engineered to respond to specific physiological triggers present in the target microenvironment, such as changes in pH, the presence of specific enzymes, or a reducing environment.[2] This guide provides a comprehensive technical overview of the major classes of cleavable PEG linkers, including their mechanisms of action, quantitative data on their stability and cleavage kinetics, detailed experimental protocols for their use, and visualizations of key workflows.

Core Principles of Cleavable PEG Linkers

The fundamental principle behind cleavable PEG linkers is to maintain a stable covalent bond between the biomolecule and the payload during systemic circulation and to trigger the cleavage of this bond upon reaching the target tissue or cellular compartment.[3] This targeted release is achieved by incorporating chemical bonds that are labile under specific physiological conditions that are unique to the target site.[2]

There are three primary mechanisms that govern the cleavage of these linkers:

-

pH-Sensitivity (Acid-Labile Linkers): These linkers are designed to hydrolyze in acidic environments. This is particularly useful for targeting the acidic microenvironment of tumors or the low pH of intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[7][8] Hydrazone bonds are a common example of acid-labile linkages.[7]

-

Enzyme-Sensitivity: These linkers incorporate peptide sequences that are substrates for specific enzymes that are overexpressed in the target tissue or within target cells.[9] For instance, linkers containing sequences like Valine-Citrulline (Val-Cit) are efficiently cleaved by lysosomal proteases such as Cathepsin B, which is often upregulated in cancer cells.[10]

-

Reduction-Sensitivity (Disulfide Linkers): These linkers contain a disulfide bond (-S-S-) that is stable in the oxidizing environment of the bloodstream. However, upon internalization into the cell, the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), leads to the cleavage of the disulfide bond and release of the payload.[11]

Types of Cleavable PEG Linkers and Their Mechanisms

pH-Sensitive (Acid-Labile) PEG Linkers

Acid-labile linkers are designed to exploit the lower pH of the tumor microenvironment and intracellular compartments. The most common type of acid-labile linker is the hydrazone linker .

Mechanism of Action: Hydrazone linkers are formed by the reaction of a hydrazine (B178648) derivative with a ketone or aldehyde. At physiological pH (~7.4), the hydrazone bond is relatively stable. However, under acidic conditions, the equilibrium shifts towards hydrolysis, leading to the cleavage of the bond and release of the payload.[7] The stability of the hydrazone bond can be tuned by modifying the electronic properties of the carbonyl and hydrazine precursors.[12] Aromatic hydrazones, for example, tend to be more stable than their aliphatic counterparts due to resonance stabilization.[12]

Quantitative Data: Stability of Hydrazone Linkers

| Linker Type | Condition | Half-life (t½) | Reference |

| General Hydrazone | pH 7.4 | 183 hours | [13] |

| General Hydrazone | pH 5.0 | 4.4 hours | [13] |

| Aromatic Ketone-based Hydrazone | pH 7.4 | > 24 hours (<30% degradation) | [14] |

| Aromatic Ketone-based Hydrazone | pH 5.0 | Steady increase in degradation over 24 hours | [14] |

| Aliphatic Ketone-based Hydrazone | pH 7.4 | Significant hydrolysis after 5 hours | [14] |

| Aliphatic Ketone-based Hydrazone | pH 5.0 | Much greater hydrolysis at early time points | [14] |

| Aliphatic Aldehyde-based Hydrazone | pH 7.4 | > 30% release after 5 hours | [14] |

| Aliphatic Aldehyde-based Hydrazone | pH 5.0 | No significant difference in release rates compared to pH 7.4 | [14] |

Enzyme-Cleavable PEG Linkers

Enzyme-cleavable linkers offer high specificity by utilizing enzymes that are overexpressed at the target site. Peptide-based linkers are the most common in this category.

Mechanism of Action: These linkers contain a short peptide sequence that is recognized and cleaved by a specific protease. A widely used example is the Valine-Citrulline (Val-Cit) dipeptide linker , which is a substrate for the lysosomal protease Cathepsin B.[10] Upon internalization of the bioconjugate into the target cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond C-terminal to the citrulline residue. This cleavage often triggers a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the efficient release of the unmodified payload.[10] Other peptide sequences, such as Gly-Phe-Leu-Gly (GFLG), are also utilized as substrates for lysosomal proteases.[15] More recently, asparagine-containing linkers that are cleaved by legumain, another lysosomal protease, have been developed as a more hydrophilic alternative to Val-Cit linkers.[16]

Quantitative Data: Enzymatic Cleavage of Peptide Linkers

| Peptide Linker | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ | [9] |

| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ | [9] |

| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ | [9] |

| GFLG-PABC | Cathepsin B | - | - | - | [13][15] |

| Asn-Asn-PABC | Legumain | - | - | - | [16] |

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.

Reduction-Sensitive (Disulfide) PEG Linkers

Disulfide linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.

Mechanism of Action: These linkers contain a disulfide bond (-S-S-) that remains stable in the oxidizing environment of the blood plasma, where the concentration of free thiols is low (micromolar range).[11] However, upon internalization into the cell, the bioconjugate is exposed to the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH) (millimolar range).[11][17] This high concentration of GSH rapidly reduces the disulfide bond, leading to its cleavage and the release of the payload. The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond.[11]

Quantitative Data: Glutathione Concentrations

| Compartment | Glutathione (GSH) Concentration | Reference |

| Blood Plasma | 2-30 µM | [6][17] |

| Cytoplasm | 1-10 mM | [11][17] |

Photocleavable PEG Linkers

Photocleavable linkers offer a high degree of spatial and temporal control over payload release, as cleavage is triggered by light of a specific wavelength.

Mechanism of Action: These linkers incorporate a photolabile group, such as an o-nitrobenzyl group, into the linker structure.[18] Upon irradiation with UV or visible light of a specific wavelength, the photolabile group undergoes a photochemical reaction that results in the cleavage of the linker and release of the payload.[18] This approach is particularly useful for in vitro studies and applications where precise, on-demand release is required.

Experimental Protocols

Bioconjugation Protocols

a) Protocol for NHS-Ester PEGylation of a Protein (Amine-reactive)

This protocol describes the conjugation of a PEG linker with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Quenching buffer (e.g., Tris buffer or glycine)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to a concentration of 10 mg/mL. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time may vary depending on the specific protein and desired degree of PEGylation.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.

b) Protocol for Maleimide (B117702) PEGylation of a Protein (Thiol-reactive)

This protocol details the conjugation of a PEG linker with a maleimide group to free sulfhydryl groups (e.g., cysteine residues) on a protein.

Materials:

-

Protein with free thiol groups

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). If DTT is used, it must be removed before adding the PEG-maleimide. The concentration of free thiols can be quantified using Ellman's reagent.[19][20]

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the reaction buffer or a water-miscible organic solvent.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[2]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[2] The reaction should be protected from light if the PEG-maleimide is light-sensitive.

-

Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.

-

Characterization: Confirm PEGylation and determine the degree of conjugation using methods such as SDS-PAGE, HPLC, and mass spectrometry.

Cleavage Assay Protocols

a) Protocol for In Vitro Cleavage Assay of an ADC in Plasma

This assay assesses the stability of the linker in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human or mouse plasma

-

Incubator at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in the plasma at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation: Precipitate the plasma proteins (e.g., with acetonitrile) and extract the ADC and any released payload.

-

LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.

-

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's stability and half-life in plasma.

b) Protocol for Cathepsin B Cleavage Assay of a Peptide Linker

This assay evaluates the enzymatic cleavage of a peptide linker.

Materials:

-

Peptide linker-payload conjugate

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

-

Activating agent for Cathepsin B (e.g., DTT)

-

Fluorescence microplate reader or HPLC system

-

96-well plate

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer containing the activating agent (e.g., 5 mM DTT) for 15 minutes at 37°C.

-

Reaction Initiation: In a 96-well plate, add the peptide linker-payload conjugate to the assay buffer. Initiate the reaction by adding the activated Cathepsin B.

-

Incubation: Incubate the plate at 37°C.

-

Measurement:

-

Fluorogenic Substrate: If the payload is a fluorophore, measure the increase in fluorescence over time using a microplate reader.

-

HPLC Analysis: At specific time points, stop the reaction (e.g., by adding a quenching solution) and analyze the samples by HPLC to quantify the amount of cleaved payload.[21]

-

-

Data Analysis: Plot the amount of released payload versus time to determine the cleavage rate. For kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat values.[9]

Visualization of Key Workflows

ADC Internalization and Payload Release

Caption: Workflow of ADC binding, internalization, and intracellular payload release.

Experimental Workflow for In Vitro Plasma Stability Assay

Caption: Experimental workflow for assessing the stability of an ADC linker in plasma.

Conclusion

Cleavable PEG linkers are a cornerstone of modern bioconjugate design, enabling the development of highly targeted and effective therapeutics. The choice of a specific cleavable linker depends on the desired mechanism of action, the physiological characteristics of the target site, and the chemical properties of the payload. A thorough understanding of the different cleavage mechanisms, coupled with robust experimental validation of linker stability and cleavage kinetics, is crucial for the successful design and development of next-generation bioconjugates. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable PEG linker technology and to design more effective and safer targeted therapies.

References

- 1. quora.com [quora.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic state of glutathione in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 20. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]

- 21. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Disulfide Cleavage Mechanism of m-PEG6-SS-PEG6-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the cleavage of the disulfide bond in m-PEG6-SS-PEG6-methyl. This bifunctional crosslinker is of significant interest in the fields of bioconjugation and drug delivery due to its susceptibility to reductive cleavage in specific biological environments. This document details the chemical mechanism, kinetic considerations, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key processes using Graphviz diagrams.

Introduction to this compound and its Significance

The molecule this compound, chemically named 2,5,8,11,14,17,24,27,30,33,36,39-dodecaoxa-20,21-dithiatetracontane[1], is a linear polyethylene (B3416737) glycol (PEG) derivative containing a central, cleavable disulfide bond. The methoxy (B1213986) (m-PEG) groups at both termini render the molecule inert and reduce non-specific interactions, a desirable characteristic in biological applications. The key feature of this molecule is the disulfide (-S-S-) linkage, which is stable under normal physiological conditions but can be selectively cleaved in a reducing environment.

This property is extensively exploited in the design of advanced drug delivery systems.[2][3] The rationale lies in the significant difference in redox potential between the extracellular and intracellular environments. The bloodstream is relatively oxidizing, maintaining the integrity of the disulfide bond, while the cytoplasm of cells has a much higher concentration of reducing agents, most notably glutathione (B108866) (GSH).[4][5][6] This differential allows for the design of drug carriers that remain intact in circulation, minimizing premature drug release and off-target effects, and then release their therapeutic payload upon entering the target cells.

The Core Mechanism of Disulfide Cleavage

The cleavage of the disulfide bond in this compound is a chemical reduction process. This reaction can be initiated by various reducing agents, with dithiothreitol (B142953) (DTT) being a common reagent in in vitro settings, and glutathione (GSH) being the primary mediator in vivo.[7]

The fundamental reaction is a thiol-disulfide exchange. In this reaction, a thiol group (-SH) from a reducing agent attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a new disulfide bond and the release of a thiol.

The general reaction can be depicted as follows:

-

Step 1: Initial Attack: A thiolate anion (RS⁻) from the reducing agent attacks one of the sulfur atoms of the m-PEG6-S-S-PEG6-methyl molecule.

-

Step 2: Formation of a Mixed Disulfide: This nucleophilic attack results in the cleavage of the original disulfide bond, forming a "mixed disulfide" between the PEG chain and the reducing agent, and releasing the other PEG chain as a thiol.

-

Step 3: Further Reduction (in the presence of excess reducing agent): A second molecule of the reducing agent can then attack the mixed disulfide, regenerating the disulfide form of the reducing agent and releasing the second PEG chain as a thiol.

Cleavage by Dithiothreitol (DTT):

DTT is a potent reducing agent often used in laboratory settings to cleave disulfide bonds. Its efficacy stems from its ability to form a stable six-membered ring after reducing a disulfide bond.

Cleavage by Glutathione (GSH):

Glutathione is a tripeptide (γ-L-Glutamyl-L-cysteinylglycine) that is the most abundant intracellular thiol. The high concentration of GSH in the cytoplasm (in the millimolar range) compared to the extracellular environment (in the micromolar range) drives the cleavage of disulfide-linked molecules that enter the cell.[4][5] The reaction with GSH follows the same thiol-disulfide exchange mechanism.

Quantitative Data on Disulfide Cleavage

Table 1: Illustrative Cleavage Efficiency of Disulfide-Linked Payloads from Nanocarriers under Different Glutathione Concentrations.

| Glutathione (GSH) Concentration | Incubation Time (hours) | Illustrative Payload Release (%) | Environment Mimicked |

| 10 µM | 24 | < 10% | Extracellular/Blood Plasma |

| 1 mM | 6 | ~ 50% | Intracellular Cytosol |

| 10 mM | 4 | > 90% | Intracellular Cytosol (some cancer cells) |

Note: This data is illustrative and compiled from typical results observed in drug delivery studies with disulfide-linked nanoparticles. Actual values for this compound may vary.

Table 2: Factors Influencing the Rate of Disulfide Cleavage.

| Factor | Effect on Cleavage Rate | Rationale |

| Concentration of Reducing Agent | Increases with higher concentration | The reaction is bimolecular, so a higher concentration of the thiol leads to more frequent collisions and a faster reaction rate.[9] |

| pH | Generally increases with higher pH (around physiological range) | The active nucleophile is the thiolate anion (RS⁻). A higher pH favors the deprotonation of the thiol group (RSH), increasing the concentration of the more reactive thiolate. |

| Temperature | Increases with higher temperature | As with most chemical reactions, increased thermal energy leads to a higher rate of reaction. |

| Steric Hindrance | Decreases with increased steric bulk around the disulfide bond | Bulky chemical groups near the disulfide bond can physically block the approach of the reducing agent, slowing down the reaction.[8] |

Experimental Protocols for Studying Disulfide Cleavage

Several analytical techniques can be employed to monitor the cleavage of the disulfide bond in this compound.

Protocol for Monitoring Disulfide Cleavage using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the intact molecule and its cleavage products.

Objective: To quantify the rate of this compound cleavage in the presence of a reducing agent.

Materials:

-

This compound

-

Reducing agent (e.g., Dithiothreitol or Glutathione)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., N-ethylmaleimide solution to cap free thiols and stop the reaction)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or GSH) in PBS.

-

Initiate the reaction: Mix the this compound solution with the reducing agent solution to achieve the desired final concentrations (e.g., 1 mM this compound and 10 mM DTT/GSH).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Take aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).

-

Quench the reaction in each aliquot by adding the quenching solution.

-

Analyze the samples by HPLC:

-

Inject a fixed volume of each quenched sample into the HPLC system.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact this compound from its cleaved fragments (m-PEG6-SH).

-

Monitor the elution profile using the detector.

-

-

Quantify the peaks: Determine the peak areas corresponding to the intact molecule and the cleavage product at each time point.

-

Calculate the percentage of cleavage over time to determine the reaction kinetics.

Protocol for Quantifying Free Thiols using Ellman's Reagent

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is a chemical used to quantify the concentration of free thiol groups in a solution.[10][11][12] As the disulfide bond in this compound is cleaved, two free thiol groups are generated.

Objective: To measure the appearance of free thiol groups as a result of disulfide bond cleavage.

Materials:

-

This compound

-

Reducing agent (e.g., DTT or GSH)

-

Ellman's Reagent Solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)

-

Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

Spectrophotometer

Procedure:

-

Set up the cleavage reaction as described in the HPLC protocol (Steps 1-4).

-

At each time point, take an aliquot of the reaction mixture.

-

Prepare the assay: In a cuvette or a 96-well plate, mix a small volume of the aliquot with the Ellman's Reagent Solution and the Reaction Buffer.

-

Incubate at room temperature for 15 minutes to allow the color to develop.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the concentration of free thiols using the molar extinction coefficient of the yellow product (TNB), which is 14,150 M⁻¹cm⁻¹.

-

Relate the concentration of free thiols to the extent of disulfide cleavage.

Visualizing the Mechanism and Workflows

Diagrams in DOT Language

Caption: Mechanism of glutathione-mediated disulfide cleavage.

Caption: Experimental workflow for HPLC analysis of cleavage.

Caption: Concept of redox-responsive drug delivery.

Conclusion

The disulfide cleavage of this compound is a fundamental and highly significant mechanism in the design of stimuli-responsive biomaterials and drug delivery systems. The selective cleavage of the disulfide bond in the reducing environment of the cell cytoplasm allows for precise control over the release of conjugated molecules. Understanding the kinetics and the factors that influence this cleavage is crucial for the rational design of effective and targeted therapeutic agents. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the cleavage of this and similar disulfide-containing linkers. Further research to determine the specific kinetic parameters for this compound will be invaluable for its optimized application in drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Disulfide-bridged cleavable PEGylation in polymeric nanomedicine for controlled therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 1007386-15-3 | BroadPharm [broadpharm.com]

- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of m-PEG6-SS-PEG6-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of m-PEG6-SS-PEG6-methyl, a bifunctional crosslinker containing a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) chains. This document is intended to be a valuable resource for researchers in drug development, bioconjugation, and materials science, offering detailed insights into the handling, storage, and application of this versatile molecule.

Introduction

This compound is a valuable tool in the development of advanced drug delivery systems and bioconjugates. Its structure, featuring hydrophilic PEG chains and a cleavable disulfide bond, allows for the creation of stimuli-responsive materials that can release a therapeutic payload in a reducing environment, such as that found within the cytoplasm of cells. A thorough understanding of its solubility and stability is paramount for its effective use in research and development.

Physicochemical Properties

The properties of this compound are largely dictated by its constituent parts: the PEG chains and the disulfide bond. The PEG chains confer hydrophilicity, influencing its solubility in aqueous and organic media. The disulfide bond, while stable under normal conditions, is susceptible to cleavage by reducing agents, a key feature for its application in drug delivery.

Solubility Profile

The presence of two PEG6 chains renders this compound soluble in a range of solvents. Polyethylene glycol is known to be soluble in water and many organic solvents, a property that is generally conferred to PEGylated molecules.[1]

Table 1: Expected Solubility of this compound

| Solvent | Expected Solubility | Notes |

| Water | High | The hydrophilic nature of the PEG chains promotes solubility in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in common biological buffers. |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for PEGylated compounds. |

| Dimethylformamide (DMF) | High | Another suitable organic solvent for PEG-containing molecules. |

| Ethanol | Moderate | Solubility may be lower compared to water or DMSO. |

| Methanol | Moderate | Similar to ethanol, solubility is expected to be moderate. |

| Chloroform | High | PEG is generally soluble in chlorinated solvents. |

| Dichloromethane (DCM) | High | Similar to chloroform, good solubility is expected. |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of reducing agents. The primary point of lability is the disulfide bond.

pH Stability

The disulfide bond is generally stable in a neutral to moderately acidic pH range. However, at alkaline pH, disulfide exchange reactions can be promoted.

Table 2: Expected pH Stability of this compound

| pH Range | Expected Stability | Notes |

| 3 - 7.4 | High | The disulfide bond is expected to be stable under these conditions. |

| > 7.4 | Moderate to Low | Increased pH can facilitate thiol-disulfide exchange reactions, potentially leading to degradation if free thiols are present.[3] |

Thermal Stability

PEGylated compounds generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Table 3: Expected Thermal Stability of this compound

| Temperature | Expected Stability | Notes |

| -20°C (in solution) | High | Recommended for long-term storage of stock solutions. |

| 4°C (in solution) | Moderate | Suitable for short-term storage (days to weeks). |

| Room Temperature (in solution) | Low to Moderate | Degradation may occur over extended periods. |

| Room Temperature (solid) | High | Stable when stored as a dry solid, protected from moisture. |

Stability in the Presence of Reducing Agents

The disulfide bond in this compound is designed to be cleaved by reducing agents. This is a critical feature for its use in drug delivery systems targeting the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[4][5] Common laboratory reducing agents such as dithiothreitol (B142953) (DTT) will also readily cleave the disulfide bond.[6]

Table 4: Cleavage of this compound by Reducing Agents

| Reducing Agent | Concentration | Expected Cleavage | Notes |

| Dithiothreitol (DTT) | 1-10 mM | Rapid | A strong reducing agent commonly used to cleave disulfide bonds. |

| Glutathione (GSH) | 1-10 mM | Moderate to Rapid | Physiologically relevant reducing agent found in high concentrations inside cells.[4] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Rapid | A potent and stable reducing agent. |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol utilizes UV-Vis spectrophotometry to determine the concentration of a saturated solution. This method is suitable for compounds that possess a chromophore or can be derivatized to contain one. Since PEG itself has a weak absorbance in the low UV range, this method is most effective if the molecule has a UV-active component or if a standard curve can be reliably established.[7][8][9]

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution and Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is highly soluble (e.g., DMSO).

-

From the stock solution, prepare a series of dilutions in the solvent of interest to create a standard curve.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

-

Tightly cap the vial and vortex vigorously for 2 minutes.

-

Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the test solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

-

Calculation:

-

Using the equation from the standard curve, calculate the concentration of the diluted supernatant.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the test solvent.

-

Solubility Determination Workflow

Protocol for Assessing Stability (HPLC-Based Method)

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under different conditions (pH and temperature).[][11]

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7.4, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase solvents (e.g., acetonitrile (B52724), water, with additives like TFA or formic acid)

-

Vials for incubation and HPLC analysis

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating the parent this compound from its potential degradation products (e.g., the cleaved thiol-containing PEG fragments).

-

A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% TFA) is a good starting point.

-

Optimize the gradient, flow rate, and detection wavelength to achieve good peak shape and resolution.

-

-

Sample Preparation and Incubation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or a small amount of DMSO topped up with buffer).

-

Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

-

Divide the solutions into aliquots in separate vials for each time point and condition.

-

Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one vial from each condition.

-

If necessary, quench any ongoing reaction (e.g., by adjusting the pH or freezing the sample).

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

Integrate the peak area of the parent this compound at each time point.

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

-

Stability Assessment Workflow

Protocol for Assessing Disulfide Bond Cleavage Kinetics

This protocol uses a colorimetric assay with Ellman's reagent (DTNB) to monitor the release of free thiols upon cleavage of the disulfide bond by a reducing agent.

Materials:

-

This compound

-

Reducing agent (e.g., DTT or GSH)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Prepare a stock solution of the reducing agent (DTT or GSH) in the reaction buffer.

-

Prepare a stock solution of DTNB in the reaction buffer.

-

-

Reaction Initiation and Monitoring:

-

In a cuvette, mix the this compound solution and the DTNB solution.

-

Initiate the reaction by adding the reducing agent solution to the cuvette and mix quickly.

-

Immediately start monitoring the absorbance at 412 nm over time. The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB), which is produced when DTNB reacts with the newly formed free thiols.

-

-

Data Analysis:

-

Record the absorbance at regular intervals until the reaction reaches completion (the absorbance plateaus).

-

The concentration of free thiols at each time point can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

-

Plot the concentration of free thiols versus time to determine the kinetics of the disulfide bond cleavage.

-

Disulfide Cleavage Kinetics Workflow

Conclusion

This compound is a highly versatile molecule with favorable solubility and tunable stability, making it an excellent candidate for applications in drug delivery and bioconjugation. Its hydrophilic PEG chains ensure good solubility in aqueous and various organic solvents, while the strategically placed disulfide bond allows for controlled cleavage in reducing environments. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the solubility and stability of this linker, ensuring its optimal performance in their specific applications. By understanding and controlling these key parameters, scientists can fully leverage the potential of this compound in the development of next-generation therapeutics and advanced materials.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. chempep.com [chempep.com]

- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjp.nipne.ro [rjp.nipne.ro]

- 11. researchgate.net [researchgate.net]

Synthesis of m-PEG6-SS-PEG6-methyl: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the laboratory synthesis of m-PEG6-SS-PEG6-methyl, a bifunctional crosslinking agent with applications in drug delivery and bioconjugation. The molecule features two polyethylene (B3416737) glycol (PEG) chains linked by a cleavable disulfide bond, with methyl ether end groups. This structure imparts hydrophilicity and allows for the release of conjugated molecules in a reducing environment, such as within the cytoplasm of cells.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the thiol-terminated precursor, methoxy-PEG6-thiol (m-PEG6-SH). The second step is the oxidative dimerization of this precursor to form the desired disulfide-linked product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of similar PEG-thiol and PEG-disulfide compounds. Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of m-PEG6-SH from m-PEG6-Br

This protocol describes the conversion of commercially available methoxy-PEG6-bromide to methoxy-PEG6-thiol.

Materials:

-

m-PEG6-Br (1 equivalent)

-

Sodium hydrosulfide (B80085) (NaSH) (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve m-PEG6-Br in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Add sodium hydrosulfide to the solution and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane as the eluent.

-

Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield m-PEG6-SH as a colorless oil.

| Parameter | Value |

| Reactants | m-PEG6-Br, NaSH |

| Solvent | Anhydrous DMF |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Purification | Silica Gel Chromatography |

| Expected Yield | 70-85% |

Table 1: Summary of reaction conditions for the synthesis of m-PEG6-SH.

Synthesis of this compound via Oxidation of m-PEG6-SH

This protocol details the air oxidation of m-PEG6-SH to form the disulfide bond.

Materials:

-

m-PEG6-SH (1 equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve m-PEG6-SH in DMSO.

-

Stir the solution vigorously, open to the air, for 48-72 hours. The use of DMSO as a solvent can also facilitate the oxidation.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

-

Combine the fractions containing the pure product and remove the solvent to obtain this compound as a colorless oil.

| Parameter | Value |

| Reactant | m-PEG6-SH |

| Solvent/Oxidant | DMSO/Air |

| Reaction Time | 48-72 hours |

| Temperature | Room Temperature |

| Purification | Silica Gel Chromatography |

| Expected Yield | 80-95% |

Table 2: Summary of reaction conditions for the synthesis of this compound.

Characterization

The synthesized compounds should be characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the precursor and the final product. For this compound, the characteristic signals for the PEG backbone, the methyl ether end groups, and the methylene (B1212753) groups adjacent to the disulfide bond should be observed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to assess the purity of the final product.[1][2][3][4]

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the PEG backbone (approx. 3.6 ppm), methyl end groups (approx. 3.3 ppm), and methylene groups adjacent to the disulfide bond (approx. 2.9 ppm). |

| ¹³C NMR | Signals for the PEG backbone carbons and the methyl end group carbon. |

| Mass Spec (ESI-MS) | A peak corresponding to the calculated molecular weight of this compound. |

| HPLC | A single major peak indicating high purity. |

Table 3: Summary of characterization data for this compound.

Application Context: Drug Delivery and Intracellular Cleavage

The disulfide bond in this compound is stable in the bloodstream but can be cleaved in the reducing environment of the cell's cytoplasm, primarily by glutathione (B108866) (GSH).[][6] This property makes it a valuable linker for constructing antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[] The drug is released from its carrier upon entering the target cell, minimizing off-target toxicity.[][6][7][8][9]

The intracellular cleavage is facilitated by the glutathione reductase system, which maintains a high intracellular concentration of the reduced form of glutathione (GSH).[10][11][12][13][14]

Caption: Glutathione-mediated cleavage of a disulfide-linked drug conjugate.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox-cleavable disulfide linker enhances siRNA delivery by prodrug-type bifunctional cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

role of PEG linkers in antibody-drug conjugate design

An In-depth Technical Guide on the Core Role of PEG Linkers in Antibody-Drug Conjugate Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic design of the linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs.[1] The incorporation of hydrophilic PEG linkers addresses several challenges associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies, leading to improved solubility, stability, and favorable pharmacokinetic profiles, which ultimately widen the therapeutic window.[1][2] This guide provides a comprehensive overview of the role of PEG linkers in ADC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

The Strategic Importance of PEG Linkers in ADC Architecture

The linker is a pivotal component of an ADC, influencing its stability, pharmacokinetics (PK), efficacy, and toxicity.[3] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs).[4][5][6] Hydrophilic PEG linkers counteract this hydrophobicity, offering several key advantages:

-

Enhanced Solubility and Reduced Aggregation : PEG linkers are highly water-soluble and create a hydration shell around the ADC.[] This masks the hydrophobicity of the payload, improving the ADC's overall solubility and preventing the formation of aggregates that can compromise efficacy and induce immunogenicity.[1][8]

-

Improved Pharmacokinetics : The hydrophilic nature of PEG linkers shields the ADC from non-specific clearance mechanisms, increasing its hydrodynamic radius.[4] This leads to reduced renal clearance, a longer plasma half-life (t1/2), and an increased area under the plasma concentration-time curve (AUC), resulting in greater accumulation in tumor tissue.[5][][9]

-

Enabling Higher Drug-to-Antibody Ratios (DAR) : By mitigating the issues of aggregation and rapid clearance associated with hydrophobic payloads, PEG linkers allow for the conjugation of more drug molecules per antibody.[6][] This is crucial for enhancing the potency of an ADC, particularly when targeting antigens with low expression levels.[5][9]

-

Reduced Immunogenicity : By shielding the payload and potentially parts of the antibody, PEG linkers can lower the risk of the ADC being recognized by the immune system, reducing the potential for adverse immune responses.[4][]

-

Modularity and Tunability : PEG linkers are available in various lengths and architectures (linear, branched, or pendant), allowing for the fine-tuning of an ADC's properties.[10][11] Monodisperse PEG linkers, with a defined number of PEG units, are preferred over polydisperse mixtures as they result in more homogeneous ADCs with better reproducibility and safety profiles.[3][6]

Data Presentation: The Quantitative Impact of PEG Linkers

The inclusion, length, and architecture of PEG linkers have a quantifiable impact on ADC performance. The following tables summarize key data from various studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Conjugate | PEG Moiety | Half-Life (t1/2) Extension (Fold Increase) | Clearance Rate | Area Under the Curve (AUC) | Reference |

| ZHER2-SMCC-MMAE | None | 1.0 | - | - | [2] |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | - | - | [2] |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | - | - | [2] |

| Trastuzumab-DM1 (DAR 8) | Linear (L-PEG24) | - | High | Low | [2] |

| Trastuzumab-DM1 (DAR 8) | Pendant (P-(PEG12)2) | - | Low | ~3-fold higher than L-PEG24 | [2] |

| Anti-HER2 ADC | < PEG8 | - | Rapidly Increased | Low | [12] |

| Anti-HER2 ADC | ≥ PEG8 | - | Optimal (Slower) | High | [12] |

Data adapted from studies on affibody-drug conjugates and trastuzumab-DM1 conjugates, demonstrating the general trend of PEGylation on pharmacokinetic parameters.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

| Cell Line | Targeting Moiety | Linker / PEG Moiety | IC50 / Cytotoxicity Reduction (Fold Increase in IC50) | Reference |

| Karpas-299 | Anti-CD30 mAb | No PEG | ~10 ng/mL | [2] |

| Karpas-299 | Anti-CD30 mAb | PEG2 | ~10 ng/mL | [2] |

| Karpas-299 | Anti-CD30 mAb | PEG8 | ~10 ng/mL | [2] |

| Karpas-299 | Anti-CD30 mAb | PEG12 | ~10 ng/mL | [2] |

| HER2-positive cells | Affibody | No PEG (SMCC) | 1.0 | [2] |

| HER2-positive cells | Affibody | 4 kDa PEG | 4.5 | [2] |

| HER2-positive cells | Affibody | 10 kDa PEG | 22.0 | [2] |

| SK-BR-3 (HER2-high) | Trastuzumab | Pt-PEG-CPT | 327-fold more potent than on HER2-low cells | [13] |

| MDA-MB-468 (EGFR-high) | Cetuximab | Pt-PEG-CPT | 118-fold more potent than on EGFR-low cells | [13] |

Note: The effect of PEG linkers on in vitro potency can be context-dependent, varying with the antibody, payload, and cell line.[2] While some studies show minimal impact, others demonstrate a reduction in cytotoxicity with longer PEG chains, representing a trade-off with improved pharmacokinetics.[2][14]

Core Signaling and Mechanistic Pathways

The ultimate goal of an ADC is to deliver its cytotoxic payload to the cancer cell. The following diagrams illustrate the key pathways involved.

Caption: General mechanism of action for a PEGylated ADC.

The ADC binds to a specific antigen on the tumor cell surface, is internalized, and traffics to the lysosome.[5][15] Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload into the cytoplasm to exert its cell-killing effect.[5][][15]

Caption: Signaling pathway for the cytotoxic payload MMAE.

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by binding to tubulin and disrupting microtubule polymerization.[9][11][16] This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[15][17]

Detailed Experimental Protocols

The successful design and evaluation of ADCs with PEG linkers require robust and reproducible experimental methodologies.

Protocol 1: Synthesis and Purification of a PEGylated ADC

This protocol provides a general workflow for conjugating a drug-linker to an antibody via lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

PEG-linker-payload construct with an amine-reactive group (e.g., NHS ester)

-

Reaction Buffer (e.g., Borate buffer, pH 8.5)

-

Quenching Buffer (e.g., Tris or Glycine solution)

-

Anhydrous, polar aprotic solvent (e.g., DMSO or DMF)

-

Size Exclusion Chromatography (SEC) system and column

-

Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

-

Linker-Payload Preparation:

-

Dissolve the PEG-linker-payload construct in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker-payload stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[18]

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.[18]

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to react with any excess NHS ester. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other small molecules using an SEC system.[3]

-

Equilibrate the SEC column with Purification Buffer.

-

Load the quenched reaction mixture onto the column.

-

Collect the fractions corresponding to the monomeric ADC peak, which will elute first.

-

-

Characterization and Storage:

-

Pool the relevant fractions and determine the final protein concentration (e.g., via UV-Vis at 280 nm).

-

Characterize the ADC for purity, aggregation (by SEC), and average DAR (by HIC-HPLC, see Protocol 2).

-

Store the purified ADC at 4°C or frozen at -80°C.

-

Caption: Experimental workflow for ADC synthesis and purification.[8]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated, hydrophobic drug-linkers.

Materials:

-

HPLC system with a UV detector

-

HIC column (e.g., Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

-